3,6-Dimethylimidazo[2,1-b]thiazole is a heterocyclic compound characterized by the fusion of imidazole and thiazole rings, featuring methyl groups at the 3 and 6 positions. This compound is part of a larger family of imidazoles and thiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's unique structure contributes to its potential applications in various scientific fields, including pharmacology and materials science.
The synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole typically involves cyclization reactions that can be performed using various precursors. One common synthetic route includes the reaction of 2-aminothiazole with ethyl acetoacetate under reflux conditions in an organic solvent such as ethanol. This method often employs a suitable catalyst to facilitate the cyclization process.
The molecular structure of 3,6-Dimethylimidazo[2,1-b]thiazole features:
The specific arrangement of atoms within the rings contributes to its chemical reactivity and biological properties.
3,6-Dimethylimidazo[2,1-b]thiazole can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed, leading to a variety of products that may possess distinct chemical and biological properties.
The mechanism of action of 3,6-Dimethylimidazo[2,1-b]thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects:
3,6-Dimethylimidazo[2,1-b]thiazole has several applications across different scientific fields:
3,6-Dimethylimidazo[2,1-b]thiazole (CAS No. 25944-60-9) is a structurally optimized derivative featuring methyl groups at the 3- and 6-positions of the imidazo[2,1-b]thiazole core. Its systematic IUPAC name is 3,6-dimethylimidazo[2,1-b][1,3]thiazole, with the molecular formula C₇H₈N₂S and a molecular weight of 152.22 g/mol [4]. This crystalline solid requires storage under dry conditions at room temperature to maintain stability [4].
Structural Features: The 3-methyl group enhances electron density at N1, potentially improving hydrogen-bond acceptor capability, while the 6-methyl group contributes steric bulk that influences molecular conformation and target binding. The molecule's planarity is partially disrupted by the methyl substituents, affecting its stacking interactions with biological macromolecules.
Synthetic Accessibility: This derivative is commercially available but commands a significant price (approximately $372-$486 per gram), reflecting its synthetic complexity and value as a chemical building block [4]. Key synthetic precursors include (3,6-dimethylimidazo[2,1-b]thiazol-5-yl)methanol (CAS: 130182-33-1), which enables further functionalization at the 5-position [9].
Table 1: Key Identifiers of 3,6-Dimethylimidazo[2,1-b]thiazole and Related Structures
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
3,6-Dimethylimidazo[2,1-b]thiazole | 25944-60-9 | C₇H₈N₂S | 152.22 |
(3,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol | 130182-33-1 | C₈H₁₀N₂OS | 182.24 |
6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid | - | C₁₈H₂₀N₂O₄S | 360.43 |
2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | 39197681 (PubChem CID) | C₈H₈N₂O₂S | 196.23 |
The medicinal exploration of imidazo[2,1-b]thiazoles commenced in earnest with the development of levamisole in the 1960s as a broad-spectrum anthelmintic agent [2]. This breakthrough established the scaffold's biological relevance and stimulated extensive structure-activity relationship (SAR) studies throughout the 1970s-1990s. Early research focused primarily on antiparasitic applications, with numerous analogs synthesized and evaluated against helminth infections [5].
The 1980s witnessed a significant expansion of the scaffold's therapeutic applications. French researchers systematically explored fungistatic properties of 6-aryl imidazo[2,1-b]thiazoles substituted at the 3-position with arylethyl, aroylmethyl, and ethoxycarbonylmethyl groups, establishing the framework for antimicrobial development [5]. Concurrently, investigations into antitumor properties gained momentum, with researchers synthesizing novel derivatives and evaluating their cytotoxicity against various cancer cell lines. The 1990s saw further refinement of synthetic methodologies, enabling more complex substitutions and expanded chemical diversity [5].
In the 21st century, research has shifted toward targeted therapies, with particular emphasis on enzyme inhibition. Recent studies (2021) demonstrate that 3-methyl-imidazo[2,1-b]thiazole derivatives function as potent dihydrofolate reductase (DHFR) inhibitors, representing a novel class of antifolate agents with anticancer applications [6] [10]. This evolution from broad antiparasitic agents to targeted enzyme inhibitors illustrates the scaffold's adaptability to changing drug discovery paradigms.
The strategic incorporation of methyl groups at the 3- and 6-positions profoundly influences the physicochemical properties and biological activities of imidazo[2,1-b]thiazole derivatives. These seemingly minor modifications induce significant changes in electronic distribution, lipophilicity, and steric parameters that collectively enhance target interactions:
Electronic Effects: The electron-donating 3-methyl group increases electron density at the adjacent nitrogen, potentially strengthening hydrogen-bonding interactions with target proteins. This electronic perturbation also influences the aromatic character of the fused ring system, modifying its π-orbital interactions within hydrophobic binding pockets.
Steric Optimization: 3,6-Dimethyl substitution creates an optimal steric profile for binding to enzymes like dihydrofolate reductase (DHFR). Molecular modeling studies demonstrate that these methyl groups facilitate van der Waals contacts with hydrophobic residues (e.g., Phe31 in human DHFR) while maintaining the planar orientation essential for catalytic site binding [6]. Derivatives with this substitution pattern exhibit DHFR inhibition comparable to methotrexate (IC₅₀ values ≈ 0.08 μM), a benchmark antifolate [6] [10].
Enhanced Pharmacokinetics: Methylation generally increases lipophilicity (log P), potentially improving membrane permeability and oral bioavailability. The 6-methyl group specifically blocks metabolic oxidation at this position, potentially extending plasma half-life. These collective modifications have yielded derivatives with potent in vivo antitumor activity, significantly reducing tumor volume in Ehrlich ascites carcinoma models [6].
Bioactivity Spectrum: Beyond anticancer applications, 3,6-dimethyl derivatives exhibit substantial antifungal and antibacterial activities. The fungistatic properties of these compounds against pathogenic fungi stem from their ability to disrupt membrane integrity or inhibit essential enzymes [5]. Recent derivatives also demonstrate promising antimycobacterial activity, suggesting potential applications in tuberculosis treatment [8].
Table 2: Biological Activities of 3,6-Dimethylimidazo[2,1-b]thiazole Derivatives
Biological Activity | Key Derivatives | Mechanistic Insights | Experimental Findings |
---|---|---|---|
Anticancer (DHFR Inhibition) | Compounds 22, 23 [6] | Competitive inhibition of DHFR catalytic site | IC₅₀ = 0.079–0.085 μM (vs. MTX 0.087 μM); Tumor volume reduction in EAC models |
Antimycobacterial | Spirothiazolidinone derivatives [8] | Target-specific inhibition (mechanism under investigation) | Potent activity in Microplate Alamar Blue Assay |
Antifungal | 6-Aryl-3-(arylethyl) derivatives [5] | Membrane disruption/enzyme inhibition | Broad-spectrum fungistatic activity against pathogenic fungi |
Antiviral | Compound 6d [8] | Inhibition of viral replication | Activity against Coxsackie B4 virus |
The structural and functional insights provided by these methylated derivatives offer a robust foundation for future drug discovery efforts. The demonstrated bioactivity across therapeutic domains validates the 3,6-dimethylimidazo[2,1-b]thiazole scaffold as a versatile pharmacophore worthy of continued investigation. Current research focuses on further optimizing substitutions while exploring novel biological targets, particularly in oncology and infectious disease. The scaffold's chemical tractability enables rapid generation of analogs for probing SAR, ensuring its continued relevance in medicinal chemistry.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: